4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-
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Overview
Description
1-(2-(1H-Benzo[d]imidazol-2-yl)ethoxy)-2,6-diphenylpiperidin-4-one is a complex organic compound that features a benzimidazole moiety linked to a piperidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-Benzo[d]imidazol-2-yl)ethoxy)-2,6-diphenylpiperidin-4-one typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking the Benzimidazole to the Piperidinone: The benzimidazole derivative is then reacted with an appropriate ethoxy compound to form the ethoxy linkage.
Formation of the Piperidinone Ring: The final step involves the cyclization of the intermediate with a diphenyl compound under basic conditions to form the piperidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-Benzo[d]imidazol-2-yl)ethoxy)-2,6-diphenylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(2-(1H-Benzo[d]imidazol-2-yl)ethoxy)-2,6-diphenylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(1H-Benzo[d]imidazol-2-yl)ethoxy)-2,6-diphenylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1H-Benzimidazol-2-yl)ethyl)-2,6-diphenylpiperidin-4-one
- 1-(2-(1H-Benzimidazol-2-yl)ethoxy)-2,6-diphenylpiperidin-4-ol
Uniqueness
1-(2-(1H-Benzo[d]imidazol-2-yl)ethoxy)-2,6-diphenylpiperidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzimidazole and piperidinone moieties allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
677007-33-9 |
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Molecular Formula |
C26H25N3O2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenylpiperidin-4-one |
InChI |
InChI=1S/C26H25N3O2/c30-21-17-24(19-9-3-1-4-10-19)29(25(18-21)20-11-5-2-6-12-20)31-16-15-26-27-22-13-7-8-14-23(22)28-26/h1-14,24-25H,15-18H2,(H,27,28) |
InChI Key |
QTRVUYNLFPBSDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(CC1=O)C2=CC=CC=C2)OCCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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